molecular formula C10H12BrNO2 B14070115 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one

1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one

Cat. No.: B14070115
M. Wt: 258.11 g/mol
InChI Key: ALFSJEQVFYFCLT-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(3-Amino-5-methoxyphenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.

Major Products

Scientific Research Applications

1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological molecules, while the bromopropanone moiety can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-5-methoxyphenyl)propan-2-one
  • 1-(3-Amino-5-methoxyphenyl)-2-bromopropane
  • 1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one

Uniqueness

1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one is unique due to the presence of both an amino group and a bromopropanone moiety, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(3-amino-5-methoxyphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C10H12BrNO2/c1-14-10-4-7(2-8(12)5-10)3-9(13)6-11/h2,4-5H,3,6,12H2,1H3

InChI Key

ALFSJEQVFYFCLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)CC(=O)CBr

Origin of Product

United States

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